Physcion-d3

Analytical Chemistry Bioanalysis Isotope Dilution Mass Spectrometry

Physcion-d3 is the deuterated stable isotope-labeled internal standard (SIL-IS) essential for accurate LC-MS/MS quantification of physcion in biological matrices. Unlike unlabeled analogs, it co-elutes perfectly with the target analyte and corrects for matrix effects and ionization variability, eliminating quantitative bias. This ≥98% purity standard is mandatory for generating reliable pharmacokinetic data in drug metabolism and cancer metabolism research.

Molecular Formula C16H12O5
Molecular Weight 287.28 g/mol
CAS No. 1215751-27-1
Cat. No. B564984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyscion-d3
CAS1215751-27-1
Synonyms1,8-Dihydroxy-3-(methoxy-d3)-6-methyl-9,10-anthracenedione;  6-(Methoxy-d3)chrysophanic Acid;  1,8-Dihydroxy-3-methyl-6-_x000B_(methoxy-d3)anthraquinone;  6-O-Methylemodin-d3;  Emodin 3-(Methyl-d3) Ether;  NSC 251670-d3;  Parietin-d3;  Rheochrysidin-d3; 
Molecular FormulaC16H12O5
Molecular Weight287.28 g/mol
Structural Identifiers
InChIInChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3/i2D3
InChIKeyFFWOKTFYGVYKIR-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physcion-d3 (CAS 1215751-27-1): Deuterated Anthraquinone for Quantification in Pharmacokinetic and Metabolic Research


Physcion-d3 (Parietin-d3) is the deuterium-labeled form of the naturally occurring anthraquinone physcion (CAS 521-61-9) [1]. In this labeled compound, three hydrogen atoms are replaced with deuterium, altering its molecular mass to 287.28 g/mol, which enables its primary application as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of physcion in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound retains the native structure of physcion, an inhibitor of 6-phosphogluconate dehydrogenase (6PGD) with an IC50 of 38.5 μM [1].

Why Unlabeled Physcion or Other Anthraquinone Standards Cannot Substitute for Physcion-d3 in LC-MS/MS Quantification


Using unlabeled physcion or a structural analog (e.g., emodin, chrysophanol) as an internal standard in LC-MS/MS analysis introduces significant quantitative inaccuracies. Unlike physcion-d3, these alternatives do not co-elute perfectly with the target analyte or compensate for matrix effects and variable ionization efficiency. Deuterated internal standards (SIL-IS) are the gold standard in bioanalysis because they correct for these inherent analytical variabilities, whereas structural analogs can lead to biased results due to different chemical behaviors [1]. Failure to use a SIL-IS like physcion-d3 compromises the reliability of the resulting pharmacokinetic and pharmacodynamic data, which is critical for downstream research and development decisions [2].

Quantitative Differentiation Evidence: Physcion-d3 vs. Alternatives for Analytical and Biological Applications


Isotopic Purity and Its Impact on Analytical Accuracy: Physcion-d3 vs. Unlabeled Physcion

Physcion-d3 is supplied with a certified isotopic purity, commonly specified as 98% atom D or higher, which ensures that the deuterated molecule constitutes the vast majority of the material . This high purity is crucial because the presence of unlabeled physcion (an impurity) in the internal standard would directly interfere with the quantification of the target analyte, leading to underestimation of the true concentration. In contrast, using unlabeled physcion as a 'surrogate' standard provides no such assurance of purity and offers no mechanism to correct for signal variation during MS analysis [1].

Analytical Chemistry Bioanalysis Isotope Dilution Mass Spectrometry

Analytical Method Performance: Physcion-d3 as SIL-IS vs. Danthron as Structural Analog IS

In a validated UPLC-MS/MS method for the simultaneous determination of emodin, chrysophanol, and physcion in rat plasma, danthron was used as the internal standard (IS). The method achieved a lower limit of quantification (LLOQ) of 2 ng/mL for each analyte [1]. While this demonstrates the feasibility of a structural analog IS, the use of a deuterated IS like physcion-d3 is recognized as the superior approach. A general finding in LC-MS/MS bioanalysis is that SIL-IS provides better intra- and inter-assay precision and is more effective at compensating for matrix effects, which can lead to biases with analog IS [2][3]. For example, a systematic comparison showed that a deuterated IS for a different analyte generated negatively biased urinary results of -38.4% compared to a 13C-labeled IS, highlighting the significant quantitative errors that can arise from improper IS selection [3].

Pharmacokinetics UPLC-MS/MS Method Validation

Genotoxicity Profile: Physcion vs. Emodin and Chrysophanol

A comparative in vitro study in mouse lymphoma L5178Y cells revealed a clear difference in genotoxic potential among closely related anthraquinones. Physcion was found to be non-genotoxic, while emodin was clearly genotoxic and chrysophanol was weakly genotoxic [1]. This differential safety profile is a key consideration for researchers selecting compounds for in vivo studies or evaluating the safety of natural product extracts containing these anthraquinones.

Toxicology Genotoxicity Safety Assessment

Comparative In Vivo Anti-Inflammatory Efficacy: Physcion vs. Emodin

In a carrageenan-induced rat-paw edema model, both physcion and emodin, isolated from Ventilago madraspatana, exhibited comparable and potent anti-inflammatory effects. At a dose of 40 mg/kg, physcion and emodin caused a 65-68% reduction in edema volume, validating their in vivo efficacy as anti-inflammatory agents [1]. This demonstrates that physcion matches the anti-inflammatory potency of emodin, a well-studied anthraquinone, in this specific in vivo model.

Inflammation Pharmacodynamics In Vivo Model

Validated Application Scenarios for Physcion-d3 in Analytical and Biological Research


Accurate Quantification of Physcion in Complex Biological Matrices for Pharmacokinetic Studies

Physcion-d3 is the optimal choice as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS methods designed to quantify physcion levels in plasma, tissues, or other biological samples. Its use is essential for correcting matrix effects and ionization variability, which is a prerequisite for generating reliable pharmacokinetic data [1]. While a structural analog like danthron has been used, a deuterated internal standard offers superior method performance by mitigating the risk of quantitative bias [2].

Metabolic Tracing and Identification of Physcion Metabolites

As a deuterium-labeled tracer, physcion-d3 can be used in in vitro or in vivo studies to track the metabolic fate of physcion. The characteristic +3 Da mass shift allows for the unambiguous differentiation of the parent compound and its deuterated metabolites from endogenous unlabeled species in mass spectrometry experiments. This is a standard application for stable isotope-labeled compounds in drug metabolism and pharmacokinetic (DMPK) research .

Use as a Reference Standard in Genotoxicity and Safety Assessment Studies

Given its established non-genotoxic profile in contrast to closely related analogs like emodin, physcion serves as a critical reference compound for studies investigating the structure-activity relationship of anthraquinone toxicity [3]. It can be used as a negative control in genotoxicity assays or as a benchmark to assess the safety profile of new anthraquinone derivatives or complex plant extracts containing this class of compounds.

Biological Research on 6-Phosphogluconate Dehydrogenase (6PGD) Inhibition

Physcion-d3, as an isotopically labeled form of a known 6PGD inhibitor (IC50 = 38.5 μM) , can be used as a tracer or analytical standard in studies focused on the inhibition of this enzyme. This is particularly relevant in cancer metabolism research, where 6PGD is a target of interest [4][5]. The labeled compound enables precise quantification of the inhibitor in cellular uptake or target engagement studies.

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